2-((2-Bromopyridin-3-yl)oxy)acetic acid is an organic compound with the molecular formula and a molecular weight of 232.03 g/mol. This compound is a derivative of pyridine, which is a heterocyclic aromatic organic compound known for its diverse applications in medicinal and industrial chemistry. The presence of the bromine atom in its structure imparts unique reactivity, making it valuable in various chemical syntheses and biological studies.
This compound is classified under organic halides, specifically as an aryl ether due to the presence of the ether functional group (-O-) linked to the bromopyridine moiety. It is often sourced from chemical suppliers and used in research settings to explore its potential applications in pharmaceuticals and materials science.
The synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid typically involves a nucleophilic substitution reaction between 2-bromopyridine and chloroacetic acid. The reaction conditions are crucial for optimizing yield and purity:
In industrial settings, continuous flow reactors may be employed to enhance control over reaction parameters, thereby improving yields and minimizing by-products.
2-((2-Bromopyridin-3-yl)oxy)acetic acid can participate in several types of chemical reactions:
The outcomes of these reactions depend significantly on the choice of reagents and conditions, allowing for diverse synthetic pathways.
The mechanism of action for 2-((2-Bromopyridin-3-yl)oxy)acetic acid primarily involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyridine moiety may act as an inhibitor or modulator, influencing biological pathways through binding interactions. This compound's structural features allow it to engage with active sites or allosteric sites on proteins, potentially altering their activity or function.
The physical properties of 2-((2-Bromopyridin-3-yl)oxy)acetic acid include:
Chemical properties include:
These properties are essential for determining its suitability for various applications in research and industry.
2-((2-Bromopyridin-3-yl)oxy)acetic acid has several important applications:
The strategic incorporation of bromine at the C2 position of the pyridine ring in 2-((2-Bromopyridin-3-yl)oxy)acetic acid (CAS 118650-04-7) represents a critical synthetic challenge due to competing reaction pathways. This brominated pyridine derivative serves as a pivotal building block in pharmaceutical and agrochemical synthesis, necessitating high regiocontrol.
The electron-withdrawing effect of the adjacent ether linkage (-OCH₂COOH) at C3 significantly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). This activation facilitates selective bromination at the ortho-position (C2) relative to the ether oxygen. The reaction typically employs nucleophilic bromide sources (e.g., tetrabutylammonium bromide) under mild conditions, avoiding harsh reagents like bromine or POBr₃ [4]. Mechanistic studies indicate that the reaction proceeds through a Meisenheimer complex intermediate stabilized by the electron-deficient pyridine nitrogen and the electron-withdrawing character of the oxyacetic acid moiety. This pathway enables high yields (>85%) of the target compound while minimizing dihalogenation byproducts—a common issue with electrophilic bromination routes.
Recent advances leverage pyridine N-oxides as activated intermediates for regioselective C2 functionalization. Baran et al. demonstrated that activation with p-toluenesulfonic anhydride, followed by treatment with tetrabutylammonium bromide, achieves C2-bromination of fused pyridine N-oxides in high yields (>90%) and regioselectivity [4]. This catalytic system is particularly effective for substrates containing acid-sensitive functional groups. The N-oxide strategy can be integrated into a one-pot oxidation/bromination sequence using methyltrioxorhenium and urea hydrogen peroxide as the oxidant, significantly streamlining the synthesis of complex bromopyridines like 2-((2-Bromopyridin-3-yl)oxy)acetic acid [2] [4]. Copper-catalyzed halogen exchange methods have also emerged as viable alternatives for late-stage introduction of bromine, especially in structurally complex intermediates [7].
Table 1: Comparative Analysis of Bromination Strategies for 2-((2-Bromopyridin-3-yl)oxy)acetic Acid
Method | Bromide Source | Activator/Catalyst | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|---|
Nucleophilic (SNAr) | Tetrabutylammonium bromide | None (inherent substrate activation) | High (C2) | 75–90% | Mild conditions, avoids strong acids |
Pyridine N-Oxide | Tetrabutylammonium bromide | p-Toluenesulfonic anhydride | Excellent (C2) | 85–95% | Tolerates acid-sensitive groups |
Halogen Exchange | CuBr₂ | Copper(I) complexes | Moderate to High | 60–80% | Applicable to pre-halogenated substrates |
The construction of the ether linkage between pyridinol and acetic acid precursors is a pivotal step in synthesizing 2-((2-Bromopyridin-3-yl)oxy)acetic acid. Two principal methods dominate this transformation.
The Mitsunobu reaction (employing triphenylphosphine and diethyl azodicarboxylate, DEAD) enables ether formation between 3-hydroxy-2-bromopyridine and activated acetic acid derivatives (e.g., ethyl bromoacetate) under mild conditions. This method efficiently inverts steric configurations at chiral centers and proceeds at room temperature. However, stoichiometric phosphine oxide and hydrazine byproducts complicate purification and increase costs at scale [8].
In contrast, Williamson ether synthesis remains the most widely adopted industrial approach due to its operational simplicity. This reaction couples 3-hydroxy-2-bromopyridine with α-haloacetates (typically chloro- or bromoacetate) in the presence of a base. Key advantages include readily available starting materials and scalability. Nevertheless, competitive ester hydrolysis and N-alkylation of the pyridine nitrogen represent significant side reactions that require careful optimization [8].
Base selection critically influences Williamson ether yield and purity:
Solvent optimization balances reactivity and selectivity:
Table 2: Ether Bond Formation Efficiency Under Varied Conditions
Method | Base | Solvent | Temperature (°C) | Yield (%) | Primary Side Product |
---|---|---|---|---|---|
Williamson | K₂CO₃ | Acetone | 80 | 65–75% | N-Alkylated pyridinium salt |
Williamson | Cs₂CO₃ | DMF | 60 | 80–88% | Ester hydrolysis products |
Williamson | NaH | THF | 0 → 25 | 70–78% | Di-alkylated impurities |
Mitsunobu | DEAD/PPh₃ | THF | 25 | 85–92% | Triphenylphosphine oxide |
Phase-transfer | NaOH | Toluene/water | 40 | 75–82% | None significant |
Transitioning laboratory synthesis of 2-((2-Bromopyridin-3-yl)oxy)acetic acid to industrial production introduces multifaceted purification challenges. The compound’s polarity, acid sensitivity, and structural similarity to byproducts necessitate advanced separation strategies.
Key impurities include:
Traditional purification via acid-base extraction suffers from poor recovery due to the compound’s water solubility and pH-dependent stability. Industrial workflows increasingly implement normal-phase HPLC (NP-HPLC) with silica or amino-modified stationary phases. Gradients of n-hexane with ethanol or methyl-tert-butyl ether (MTBE) resolve target compounds from non-polar Mitsunobu byproducts and polar overhydrolyzed impurities [9]. For larger-scale operations (>1 kg), dynamic axial compression chromatography with 10–20 μm silica particles enables flow rates of 200 mL/min, achieving throughputs of 200–500 g/day [9].
Affinity-tag assisted purification represents an emerging strategy, particularly for pharmaceutical intermediates. While not yet applied to this specific molecule, peptide tags binding to immobilized biological ligands (e.g., streptavidin analogs) show promise for isolating structurally complex acids. However, tag removal costs and ligand leakage remain significant hurdles for commodity chemicals .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1